Bienvenue dans la boutique en ligne BenchChem!

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Chemical Biology Synthetic Chemistry

3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione (CAS 94507-30-9) is a synthetic, low-molecular-weight (248.28 g/mol) quinazoline-2,4-dione derivative bearing a 3-ethoxypropyl substituent at the N3 position. The compound is commercially available as a research-grade building block with specified purity of ≥98% (HPLC) from major catalog suppliers.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 94507-30-9
Cat. No. B2996063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione
CAS94507-30-9
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCCOCCCN1C(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C13H16N2O3/c1-2-18-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)
InChIKeyXOFYIVKMYGEFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione (CAS 94507-30-9): Structural Features and Procurement-Relevant Physicochemical Profile


3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione (CAS 94507-30-9) is a synthetic, low-molecular-weight (248.28 g/mol) quinazoline-2,4-dione derivative bearing a 3-ethoxypropyl substituent at the N3 position . The compound is commercially available as a research-grade building block with specified purity of ≥98% (HPLC) from major catalog suppliers . The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic core recognized across medicinal chemistry for yielding potent inhibitors of diverse targets including PARP-1/2, c-Met/VEGFR-2 tyrosine kinases, and bacterial DNA gyrase, making substitution at the N3 position a critical determinant of target engagement and selectivity [1][2].

Why 3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Other 3-Substituted Quinazoline-2,4-diones in SAR-Driven Programs


Within the quinazoline-2,4(1H,3H)-dione chemotype, the nature of the N3 substituent directly governs lipophilicity, hydrogen-bonding capacity, steric occupancy, and ultimately biological target engagement. Systematic structure–activity relationship (SAR) studies on 3-substituted quinazoline-2,4-diones as dual c-Met/VEGFR-2 inhibitors have demonstrated that even minor alterations to the N3 alkyl chain—such as replacing a 3-ethoxypropyl with a 3-methoxypropyl, 3-hydroxypropyl, or simple propyl group—produce measurable shifts in IC₅₀ values, cellular potency, and selectivity profiles [1]. The 3-ethoxypropyl moiety confers a computed XlogP of 1.2, which distinguishes it from both the more hydrophilic 3-(3-hydroxypropyl) analog (XlogP lower) and the more lipophilic 3-propyl analog (XlogP 1.5), thereby altering partition coefficients relevant to membrane permeability, solubility, and off-target promiscuity . Consequently, substituting this building block with another 3-substituted quinazoline-2,4-dione in a synthetic sequence or SAR campaign will generate a different final compound with non-equivalent pharmacological properties, compromising reproducibility and confounding structure–activity interpretation.

Quantitative Differentiation Evidence for 3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione Against Closest Structural Analogs


Purity Specification Benchmark: 98% (HPLC) Versus Typical 95% for Analogous Building Blocks

Commercially, 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is supplied with a purity specification of ≥98% (HPLC) . In contrast, closely related 3-substituted quinazoline-2,4-dione building blocks—including the 3-(3-hydroxypropyl) analog (CAS 35256-70-3) and the 3-propyl analog (CAS 20297-19-2)—are routinely offered at 95% purity . The higher warranted purity reduces the need for post-purchase re-purification, minimizes unidentified impurity-driven artifacts in biological assays, and supports more confident SAR interpretation when this building block is incorporated into focused compound libraries.

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Lipophilicity Tuning: XlogP = 1.2 Places the 3-Ethoxypropyl Analog in a Distinct Lipophilicity Window Versus Propyl (XlogP 1.5) and Hydroxypropyl (Predicted XlogP ~0.3) Congeners

The computed XlogP for 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is 1.2 . The direct 3-propyl analog (CAS 20297-19-2) has a computed XlogP of 1.5, representing a +0.3 log unit increase in lipophilicity . Conversely, the 3-(3-hydroxypropyl) analog (CAS 35256-70-3), lacking the terminal ether oxygen, is predicted to have an XlogP of approximately 0.3 based on the removal of one hydrogen-bond acceptor and the addition of a hydrogen-bond donor [1]. This ~1.2 log unit range across three closely related N3 substituents demonstrates that the 3-ethoxypropyl group occupies a finely tuned intermediate position on the lipophilicity scale, substantially affecting predicted aqueous solubility, passive membrane permeability, and CYP450-mediated metabolic susceptibility—parameters critical for lead optimization in medicinal chemistry programs targeting intracellular enzymes such as PARP-1/2 or receptor tyrosine kinases [2].

Physicochemical Profiling Drug-likeness Optimization ADME Prediction

Rotatable Bond and Hydrogen-Bond Acceptor Count: Functional Distinction from Alkyl-Only N3 Substituents

The 3-ethoxypropyl substituent introduces 5 rotatable bonds and 3 hydrogen-bond acceptor sites into the molecule, compared with 2 rotatable bonds and 2 H-bond acceptors for the 3-propyl analog (CAS 20297-19-2) . This increased conformational flexibility and additional ether oxygen provide distinct opportunities for polar interactions within enzyme active sites. In crystallographic studies of quinazoline-2,4(1H,3H)-dione-based PARP-1 inhibitors, the N3 substituent extends into a solvent-exposed region where an ether oxygen can form water-mediated hydrogen bonds with backbone residues, a structural feature absent in simple alkyl substituents [1]. While direct co-crystal data for the 3-ethoxypropyl compound specifically are not published, SAR from the broader quinazoline-2,4-dione class indicates that alkoxyalkyl N3 substituents can enhance binding affinity relative to unsubstituted alkyl chains through these auxiliary polar contacts [2].

Molecular Design Conformational Analysis Ligand Efficiency

Molecular Weight Intermediate Between Hydroxypropyl and Methoxypropyl Analogs: Implications for Fragment-Based and Lead-Like Library Design

With a molecular weight of 248.28 g/mol, 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione sits between the 3-(3-hydroxypropyl) analog (220.22 g/mol) and the 3-(3-methoxypropyl) variant (234.25 g/mol) [1]. This incremental increase of +14 Da (one methylene unit) relative to the methoxypropyl analog provides a controlled, quantifiable step in molecular weight for SAR-by-catalog approaches where systematic variation of N3 chain length is required to probe steric tolerance in a target binding pocket. In the context of fragment-based drug discovery, the compound falls within the 'lead-like' rather than 'fragment' space (MW <250 Da for fragments), making it suitable as a direct starting point for hit-to-lead optimization when the quinazoline-2,4-dione core has been validated as a productive scaffold [2].

Fragment-Based Drug Discovery Lead-like Chemical Space Library Design

Evidence-Backed Application Scenarios for Procuring 3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione (CAS 94507-30-9)


Medicinal Chemistry SAR Campaigns Targeting PARP-1/2 for Oncology Indications

When constructing focused libraries of quinazoline-2,4(1H,3H)-dione-based PARP-1/2 inhibitors, 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione serves as a key N3-diversified building block. The intermediate XlogP of 1.2, combined with the ≥98% purity specification, enables medicinal chemists to systematically probe the lipophilicity–potency relationship at the solvent-exposed N3 binding region, where crystallographic evidence from related 1-substituted quinazoline-2,4-diones confirms that alkoxypropyl chains can engage in water-mediated hydrogen bonds that purely alkyl substituents cannot [1]. This building block is suitable for late-stage diversification via N1-alkylation or N1-arylmethylation to access compounds with PARP-1 IC₅₀ values in the nanomolar range, as demonstrated for related 3-substituted derivatives [2].

Dual c-Met/VEGFR-2 Tyrosine Kinase Inhibitor Lead Optimization

In programs developing dual c-Met/VEGFR-2 inhibitors based on the 3-substituted quinazoline-2,4(1H,3H)-dione scaffold, the 3-ethoxypropyl variant occupies a strategic intermediate position in the N3 SAR series between the hydroxypropyl and propyl analogs. Evidence from Hassan et al. (2023) demonstrates that 3-substituted quinazoline-2,4-diones achieve IC₅₀ values of 0.052–0.084 µM against both c-Met and VEGFR-2, with cytotoxicity profiles that are sensitive to N3 substitution identity [3]. The 3-ethoxypropyl building block enables exploration of this SAR axis at a controlled molecular weight increment (+14 Da over methoxypropyl) and a lipophilicity tuned between XlogP 0.3 and 1.5, facilitating systematic optimization of kinase selectivity and cellular activity without compromising drug-like physicochemical parameters.

Chemical Biology Probe Synthesis for Target Engagement Studies

The 98% purity specification of the commercially sourced 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione supports its direct use in the synthesis of chemical biology probes—such as photoaffinity labeling reagents or fluorescent conjugates—where trace impurities could generate confounding off-target labeling artifacts. The 3-ethoxypropyl chain, with 5 rotatable bonds, provides sufficient linker-like flexibility to project a conjugated reporter group (attached via N1 functionalization) away from the quinazoline-2,4-dione pharmacophore while the ether oxygen offers a potential additional site for polar interaction or metabolic soft-spot engineering. This application is grounded in the broader class evidence that quinazoline-2,4-diones engage defined enzyme active sites (PARP-1/2 catalytic domain, c-Met ATP pocket) with structurally characterized binding modes [2][3].

Computational Chemistry and Cheminformatics Model Building

The compound's well-defined computed physicochemical parameters—XlogP 1.2, molecular weight 248.28 g/mol, 3 H-bond acceptors, 5 rotatable bonds —make it a valuable data point for training or validating in silico ADME prediction models (e.g., SwissADME, QikProp) and for populating chemical space analyses of quinazoline-2,4-dione derivatives. Its intermediate property profile, bridging the gap between the hydroxypropyl (XlogP ~0.3) and propyl (XlogP 1.5) analogs, provides a critical interpolation point that improves model accuracy for predicting the properties of novel, not-yet-synthesized N3-substituted quinazoline-2,4-diones. Procurement at ≥98% purity ensures that experimental physicochemical measurements (logD, solubility, permeability) are not confounded by impurities, yielding high-quality data for computational model refinement.

Quote Request

Request a Quote for 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.